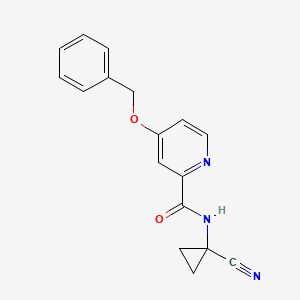

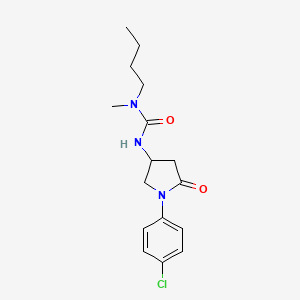

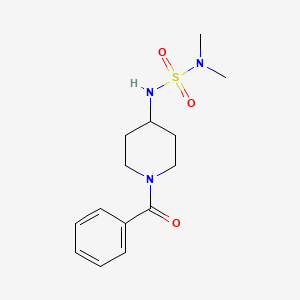

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzamide, also known as CDMB or Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential medical uses.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide (let’s call it “Compound X” for brevity) has been investigated for its potential pharmaceutical applications:

Antibacterial Agents: Researchers have explored derivatives of Compound X as precursors for antibacterial agents. For instance, it serves as a building block for synthesizing quinoline, chloroquine, and quinolone drugs . These compounds play crucial roles in treating malaria, rheumatism, and other infectious diseases.

Antiviral Properties: Chloroquine, a derivative of Compound X, has demonstrated antiviral effects against SARS and COVID-19 . Investigating its mechanism of action could provide valuable insights for future antiviral drug development.

Agrochemical Applications

Compound X and its derivatives are also relevant in the agrochemical industry:

- Pesticides : Researchers have utilized Compound X to synthesize pesticides with potent antiproliferative activities against human cancer cell lines . These compounds may contribute to crop protection and pest management.

Chemical Synthesis and Catalysis

The synthesis of Compound X itself involves interesting chemistry:

Triphosgene-Mediated Chlorination: A catalytic approach using bis(trichloromethyl)carbonate (triphosgene) efficiently converts 3-acetyl-1-propanol to Compound X (5-chloro-2-pentanone) as a precursor . The reaction conditions, including temperature, time, and solvent, have been optimized to achieve high yields.

Intermediate Product Characterization: During the synthesis, an intermediate product called 1-(dimethylamino)ethyl carbonochloridate was observed and characterized using nuclear magnetic resonance techniques . Understanding these intermediates enhances our knowledge of the reaction mechanism.

Other Potential Applications

While the above fields are well-established, further research may reveal additional applications:

properties

IUPAC Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-23-15-7-5-12(19)9-13(15)18(22)20-10-14(21)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZPKWBDTFGQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)

![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)